![molecular formula C11H9F3N4O2 B7829121 Methyl 5-amino-1-[2-(trifluoromethyl)phenyl]-1,2,3-triazole-4-carboxylate](/img/structure/B7829121.png)
Methyl 5-amino-1-[2-(trifluoromethyl)phenyl]-1,2,3-triazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-amino-1-[2-(trifluoromethyl)phenyl]-1,2,3-triazole-4-carboxylate is a chemical compound characterized by its unique structure, which includes a triazole ring, an amino group, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-amino-1-[2-(trifluoromethyl)phenyl]-1,2,3-triazole-4-carboxylate typically involves the reaction of 2-(trifluoromethyl)phenylhydrazine with methyl 4-ethoxycarbonyl-1,2,3-triazole-5-carboxylate under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which is then cyclized to form the triazole ring.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow chemistry to enhance efficiency and scalability. This method allows for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: Methyl 5-amino-1-[2-(trifluoromethyl)phenyl]-1,2,3-triazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The nitro group can be reduced to an amine.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Typical reducing agents include iron (Fe) and hydrogen gas (H2).
Substitution: Nucleophiles such as sodium cyanide (NaCN) can be used for substitution reactions.
Major Products Formed:
Oxidation: Nitro derivatives
Reduction: Amine derivatives
Substitution: Cyanide derivatives
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.
Biology: Methyl 5-amino-1-[2-(trifluoromethyl)phenyl]-1,2,3-triazole-4-carboxylate has shown potential as a bioactive compound in biological studies. It can be used to investigate the biological activity of triazole derivatives and their interactions with various biological targets.
Medicine: The compound has been explored for its medicinal properties, particularly in the development of new pharmaceuticals. Its ability to interact with biological targets makes it a candidate for drug discovery and development.
Industry: In the industrial sector, this compound is used in the production of agrochemicals, pharmaceuticals, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism by which Methyl 5-amino-1-[2-(trifluoromethyl)phenyl]-1,2,3-triazole-4-carboxylate exerts its effects involves its interaction with specific molecular targets. The triazole ring and the trifluoromethyl group play crucial roles in binding to these targets, leading to biological activity. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
5-Amino-2-(trifluoromethyl)benzimidazole: This compound shares structural similarities with Methyl 5-amino-1-[2-(trifluoromethyl)phenyl]-1,2,3-triazole-4-carboxylate, including the presence of a trifluoromethyl group and an amino group.
Fipronil: Another compound with a trifluoromethyl group, although it contains additional functional groups and a different core structure.
Uniqueness: this compound stands out due to its specific combination of functional groups and its potential applications in various fields. Its unique structure allows for diverse chemical reactions and biological activities, making it a valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
methyl 5-amino-1-[2-(trifluoromethyl)phenyl]triazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3N4O2/c1-20-10(19)8-9(15)18(17-16-8)7-5-3-2-4-6(7)11(12,13)14/h2-5H,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYBHSFUNGYYBQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N(N=N1)C2=CC=CC=C2C(F)(F)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
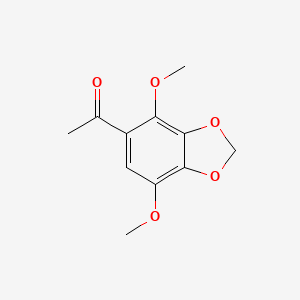
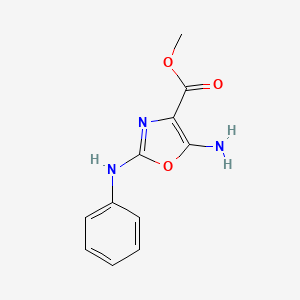
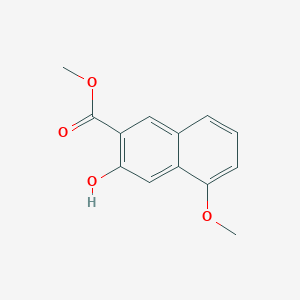
![2-[3-(4-Fluorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]acetamide](/img/structure/B7829067.png)
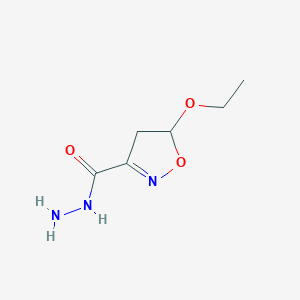
![(Z)-2-[3-(4-FLUOROPHENYL)-4,5-DIHYDRO-1,2-OXAZOL-5-YL]-N'-HYDROXYETHANIMIDAMIDE](/img/structure/B7829084.png)
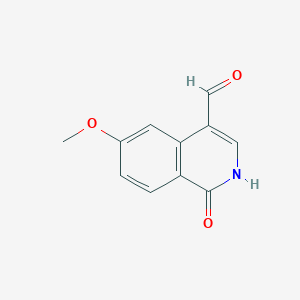
![[3-(4-Fluorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanol](/img/structure/B7829104.png)
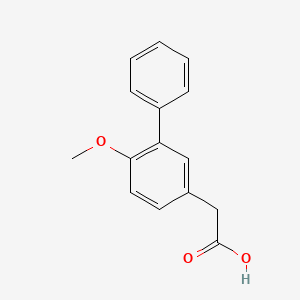
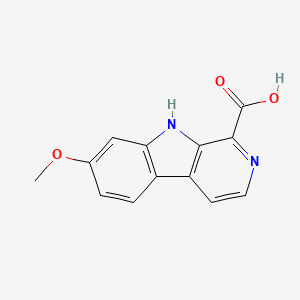

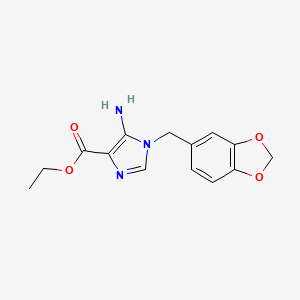
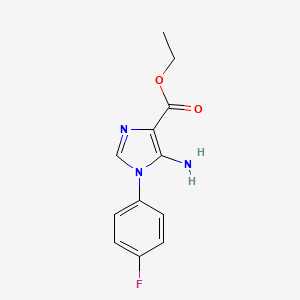
![(Z)-N'-HYDROXY-2-[3-(4-METHOXYPHENYL)-4,5-DIHYDRO-1,2-OXAZOL-5-YL]ETHANIMIDAMIDE](/img/structure/B7829149.png)
